5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine
Overview
Description
5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorophenyl and piperazine moieties suggests that this compound may exhibit interesting pharmacological properties.
Mechanism of Action
While the specific mechanism of action for “5-(4-fluorophenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine” is not mentioned in the search results, thieno[2,3-d]pyrimidines have been studied for their broad range of medical applications such as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents .
Future Directions
Thieno[2,3-d]pyrimidines, including “5-(4-fluorophenyl)-4-[4-(2-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine”, have a broad range of medical applications . Their potential in drug discovery, particularly as anticancer, anti-inflammatory, anti-microbial, and CNS protective agents, suggests promising future directions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Attachment of Piperazine Moiety: The piperazine ring can be attached through a nucleophilic substitution reaction, often using a halogenated intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thienopyrimidine core.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated intermediates, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug discovery and development. Its potential interactions with biological targets can be studied using various biochemical assays.
Medicine
In medicine, the compound may be investigated for its therapeutic potential. It could be evaluated for its efficacy in treating diseases such as cancer, neurological disorders, or infectious diseases.
Industry
Industrially, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-fluorophenyl)-2-(4-(o-tolyl)piperazin-1-yl)pyrimidine: Similar structure but lacks the thieno ring.
5-(4-chlorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine: Similar structure with a chlorine substituent instead of fluorine.
Uniqueness
The uniqueness of 5-(4-fluorophenyl)-4-(4-(o-tolyl)piperazin-1-yl)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4S/c1-16-4-2-3-5-20(16)27-10-12-28(13-11-27)22-21-19(14-29-23(21)26-15-25-22)17-6-8-18(24)9-7-17/h2-9,14-15H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXUYLRSOUPCMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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